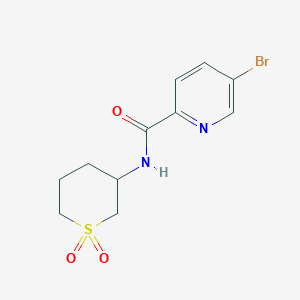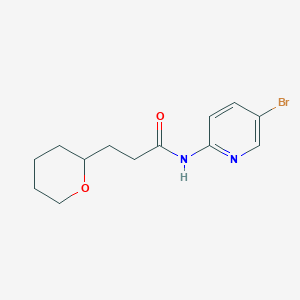![molecular formula C13H15N3 B7577766 N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine, also known as PEA or Phenylethylamine, is a naturally occurring compound found in various foods and plants. It is a monoamine alkaloid that acts as a neurotransmitter and neuromodulator in the central nervous system. PEA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine acts as a trace amine-associated receptor 1 (TAAR1) agonist, which activates the release of monoamine neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also enhances glucose uptake in muscle tissue, leading to increased energy production and improved athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its rapid onset of action. However, it also has several limitations, including its short half-life and potential for tolerance and addiction.
Zukünftige Richtungen
There are several potential future directions for N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine research, including its potential use as a therapeutic agent for neurological and psychiatric disorders, its role in modulating immune function, and its potential as a performance-enhancing drug in sports. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesemethoden
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine can be synthesized through various methods, including catalytic hydrogenation of benzyl cyanide, reduction of benzyl chloride with sodium cyanide, and condensation of benzaldehyde with ammonia and acetaldehyde. However, the most commonly used method for this compound synthesis is the reduction of benzyl cyanide with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, ADHD, and Parkinson's disease. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function.
Eigenschaften
IUPAC Name |
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-14-9-11-4-3-5-12(8-11)13-10-15-6-7-16-13/h3-8,10,14H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFWMOGWGIIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)





![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
